Befunolol hydrochloride, (R)-

Beta-blocker potency Exercise tachycardia Pharmacodynamics

(R)-Befunolol hydrochloride (CAS 66685-79-8), also designated (+)-BFE-60, is the dextrorotatory enantiomer of the benzofuran-class, non-selective β-adrenoceptor antagonist befunolol. It was introduced in Japan in 1983 by Kakenyaku Kakko for the topical management of open-angle glaucoma and ocular hypertension and remains an experimental/approved entity in that jurisdiction.

Molecular Formula C16H22ClNO4
Molecular Weight 327.80 g/mol
CAS No. 66685-79-8
Cat. No. B12760909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBefunolol hydrochloride, (R)-
CAS66685-79-8
Molecular FormulaC16H22ClNO4
Molecular Weight327.80 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl
InChIInChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H/t13-;/m1./s1
InChIKeyTVVTWOGRPVJKDJ-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Befunolol Hydrochloride, (R)- (CAS 66685-79-8): Chemical Identity, Pharmacological Class, and Procurement-Relevant Baseline


(R)-Befunolol hydrochloride (CAS 66685-79-8), also designated (+)-BFE-60, is the dextrorotatory enantiomer of the benzofuran-class, non-selective β-adrenoceptor antagonist befunolol [1][2]. It was introduced in Japan in 1983 by Kakenyaku Kakko for the topical management of open-angle glaucoma and ocular hypertension and remains an experimental/approved entity in that jurisdiction [3]. Unlike many conventional β-blockers, (R)-befunolol possesses measurable intrinsic sympathomimetic activity (ISA; partial agonism, intrinsic activity = 0.22–0.28 in isolated guinea-pig tissues), a property that meaningfully distinguishes its pharmacological profile from pure antagonists such as timolol, betaxolol, and levobunolol [4].

Why Generic Substitution Fails: Quantifiable Differentiation of (R)-Befunolol Hydrochloride from In-Class Ophthalmic β-Blockers


Ophthalmic β-blockers are frequently treated as a homogeneous class; however, (R)-befunolol hydrochloride demonstrates a composite pharmacological signature—partial agonism (ISA), stereoselective two-site β-adrenoceptor binding, a short and repeat-administration-stable elimination half-life, and a specific ocular haemodynamic fingerprint—that is not interchangeable with any single comparator. The quantitative evidence below shows that substituting timolol, betaxolol, carteolol, levobunolol, or racemic befunolol for the (R)-enantiomer incurs a loss of defined pharmacological properties, potentially affecting intraocular pressure (IOP) efficacy, systemic safety margins, and choroidal perfusion behaviour [1][2][3].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of (R)-Befunolol Hydrochloride


Beta-Adrenoceptor Blocking Potency vs. Propranolol: Exercise Tachycardia Suppression

In a randomised cross-over study in healthy adult males (n=10), oral befunolol produced greater percentage reduction in exercise-induced tachycardia than an equivalent dose of propranolol. The elimination half-life of befunolol remained stable on repeated dosing, whereas propranolol's half-life was significantly prolonged, indicating a pharmacokinetic advantage for befunolol under chronic administration [1][2].

Beta-blocker potency Exercise tachycardia Pharmacodynamics

IOP Reduction vs. Timolol and Betaxolol: Clinical Efficacy in Chronic Open-Angle Glaucoma

A comparative clinical study in 48 patients with chronic simple glaucoma evaluated timolol 0.5%, betaxolol 0.5%, and befunolol 0.5% ophthalmic solutions. The overall mean decrease in IOP was 6.3 mmHg for timolol and 7.1 mmHg for befunolol, with IOP controlled without adjunctive therapy in 62.1% (timolol), 65.5% (betaxolol), and 66.7% (befunolol) of patients [1].

Intraocular pressure Glaucoma Ophthalmology

Ocular Haemodynamic Effect vs. Betaxolol and Levobunolol: Fundus Pulsation Amplitude

In a double-blind, placebo-controlled crossover study in healthy volunteers (n=10), single topical doses of befunolol reduced fundus pulsation amplitudes in the macula and optic disc by 9–14% from baseline, indicating decreased pulsatile choroidal and optic disc blood flow. By contrast, betaxolol, levobunolol, and pilocarpine had no significant effect on fundus pulsations [1].

Ocular blood flow Choroidal perfusion Glaucoma

Intrinsic Sympathomimetic Activity (Partial Agonism) vs. Timolol and Betaxolol

Befunolol demonstrates measurable intrinsic sympathomimetic activity (ISA), with intrinsic activities of 0.22–0.28 in isolated guinea-pig right atria, trachea, and taenia caecum. Its pD₂ values differ significantly from its pA₂ values against isoprenaline, confirming a dual agonist/antagonist interaction at the β-adrenoceptor [1]. In contrast, timolol and betaxolol lack ISA entirely [2][3].

Intrinsic sympathomimetic activity Partial agonism Beta-blocker pharmacology

Stereoselective Two-Site β-Adrenoceptor Binding vs. Carteolol

The R(+)- and S(−)-isomers of befunolol exhibit stereoselective binding at the high-affinity β-adrenoceptor site: the affinity ratio R(+)/S(−) for the high-affinity site is 0.081, while affinities at the low-affinity site are not significantly different. The S(−)-isomer has a pA₂ of 9.38 vs. 7.94 for the R(+)-isomer against S(−)-isoprenaline in guinea-pig taenia caecum [1]. In guinea-pig atria and trachea, the S(−)-isomers of both befunolol and carteolol are approximately 10-fold more potent than the R(+)-isomers [2]. Crucially, in rabbit ciliary body—the target tissue for IOP reduction—the high-affinity site does not discriminate stereoselectively between the R(+)- and S(−)-isomers of befunolol, suggesting that the (R)-enantiomer retains efficacy at the ocular target while potentially exhibiting a differentiated systemic stereoselectivity profile [3].

Stereoselectivity Beta-adrenoceptor Binding affinity

Discrimination of High- and Low-Affinity β-Adrenoceptor Sites vs. Propranolol

Befunolol uniquely discriminates two distinct affinity states of the β-adrenoceptor, as demonstrated by biphasic competitive inhibition curves of [³H]-befunolol binding at 50 nM in guinea-pig taenia caecum. In contrast, the full antagonist propranolol produces monophasic inhibition curves at both low (1 nM) and high (50 nM) radioligand concentrations, indicating that propranolol cannot distinguish between high- and low-affinity receptor states [1].

Beta-adrenoceptor Binding sites Partial agonist

Best-Fit Research and Industrial Application Scenarios for (R)-Befunolol Hydrochloride Based on Quantitative Differentiation


Ophthalmic Formulation Development Requiring a β-Blocker with Intrinsic Sympathomimetic Activity

When designing a topical ophthalmic product intended to lower IOP while minimising systemic β-blockade-related bradycardia or bronchoconstriction, (R)-befunolol's partial agonist property (intrinsic activity = 0.22–0.28) provides a pharmacodynamic basis for expecting improved cardiovascular tolerability relative to pure antagonists such as timolol or betaxolol, which lack ISA [1].

Preclinical Glaucoma Research Evaluating the Impact of Ocular Blood Flow Reduction on Disease Progression

Studies investigating the contribution of choroidal and optic disc perfusion to glaucomatous neuropathy can utilise (R)-befunolol as a tool compound to induce a controlled 9–14% reduction in fundus pulsation amplitude—an effect not observed with betaxolol or levobunolol—enabling perfusion-modulated disease models [2].

Stereoselective β-Adrenoceptor Pharmacology Studies

The tissue-dependent stereoselectivity of (R)-befunolol—10-fold lower potency than S(−)-befunolol in cardiac and tracheal tissues, yet equipotent in ciliary body—makes it a valuable probe for dissecting tissue-specific β-adrenoceptor subtype contributions and for validating enantiomer-specific therapeutic hypotheses in ocular vs. systemic tissues [3].

Repeated-Dose Pharmacokinetic Studies Requiring Stable Drug Clearance

Unlike propranolol, whose elimination half-life increases significantly upon repeated administration, befunolol maintains a stable biological half-life (~1.79 h for the parent compound), making it suitable for chronic dosing protocols where predictable pharmacokinetics and absence of accumulation are essential [4].

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